5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Historical Development of 1,2,4-Triazole-3-thiol Chemistry
The historical trajectory of 1,2,4-triazole-3-thiol chemistry traces its origins to fundamental discoveries in heterocyclic synthesis during the early twentieth century. The foundational work in this field began with the development of two pivotal synthetic methodologies: the Einhorn-Brunner reaction, initially described by German chemist Alfred Einhorn in 1905 and subsequently expanded by Karl Brunner in 1914, and the Pellizzari reaction, discovered by Guido Pellizzari in 1911. These pioneering synthetic approaches established the fundamental framework for constructing 1,2,4-triazole rings, which would later serve as the structural foundation for developing thiol-substituted derivatives.
The Einhorn-Brunner reaction represented a breakthrough in triazole synthesis by demonstrating the chemical reaction of imides with alkyl hydrazines to form isomeric mixtures of 1,2,4-triazoles. This methodology exhibited notable regioselectivity characteristics, where the strongest acidic group attached to the imide would preferentially occupy the 3-position on the resulting triazole ring. The complementary Pellizzari reaction provided an alternative synthetic pathway through the organic reaction of amides with hydrazides to form 1,2,4-triazoles, though this mechanism lacked the regioselectivity observed in the Einhorn-Brunner approach.
The evolution toward thiol-substituted triazoles emerged through systematic investigations into cyclization reactions involving thiosemicarbazides and related sulfur-containing precursors. Classical synthetic methodologies for 1,2,4-triazole-3-thiones were established through dehydrative cyclization of various hydrazinecarbothioamides in basic media using reagents such as sodium hydroxide, potassium hydroxide, and sodium bicarbonate. These foundational synthetic approaches enabled researchers to access the core triazole-thiol structural motif that would become central to developing compounds like 5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol.
The progression from simple triazole-thiol structures to complex substituted derivatives occurred through the development of multi-step synthetic sequences involving strategic functionalization reactions. The synthesis of compounds incorporating phenoxymethyl substituents, such as the target compound, required sophisticated synthetic planning involving esterification reactions, hydrazinolysis processes, and cyclization methodologies. These synthetic advances represented significant technological achievements in heterocyclic chemistry, enabling access to structurally complex molecules with potential biological activities.
Significance in Heterocyclic Chemical Research
The significance of 1,2,4-triazole-3-thiol derivatives in heterocyclic chemical research stems from their unique structural characteristics and remarkable biological activity profiles. The triazole ring system possesses exceptional stability compared to other azole heterocycles, being particularly difficult to cleave under physiological conditions. This inherent stability, combined with the presence of three nitrogen atoms in a five-membered ring configuration, creates a molecular framework capable of diverse intermolecular interactions including hydrogen bonding, dipole interactions, and coordination complex formation.
The specific compound this compound exemplifies the sophisticated molecular architecture achievable through contemporary synthetic methodologies. The incorporation of the 2,5-dimethylphenoxy substituent introduces significant steric and electronic effects that can influence both the compound's physicochemical properties and biological activity profiles. The methyl group at the 4-position of the triazole ring provides additional structural complexity while maintaining the essential pharmacophoric features of the triazole-thiol core.
Research investigations have demonstrated that triazole-thiol derivatives exhibit remarkable versatility in biological applications. These compounds have shown significant antimicrobial properties, with many derivatives demonstrating potent antibacterial activity against both gram-positive and gram-negative bacterial strains. The presence of sulfur in the thiol functional group has been identified as a critical structural feature contributing to enhanced biological potency compared to non-sulfur-containing triazole derivatives.
The compound's structural features align with established structure-activity relationships observed in triazole-thiol research. The 1,2,4-triazole nucleus acts as an important pharmacophore through its capacity for hydrogen bond acceptance and donation at receptor active sites. The polar nature of the triazole ring system can significantly enhance ligand solubility and improve pharmacological profiles of drug candidates. Furthermore, the incorporation of aromatic phenoxy substituents introduces opportunities for pi-pi stacking interactions and hydrophobic binding with biological targets.
Contemporary research has established that Schiff bases derived from triazole-thiol compounds play vital roles in organic synthesis and often possess biological activities distinct from their parent triazole-thiol structures. These derivatives have demonstrated anti-inflammatory, antioxidant, anticancer, fungicidal, antibacterial, antiparasitic, antidepressant, and antimicrobial activities. The ability to form transition metal complexes further expands the utility of these compounds in catalytic applications and materials science.
Classification Within Substituted Triazole Frameworks
The classification of this compound within substituted triazole frameworks requires systematic analysis of its structural components and their relationship to established triazole classification systems. This compound belongs to the broader category of 1,2,4-triazole-3-thiol derivatives, which represent one of two major isomeric forms of five-membered triazoles. The 1,2,4-triazole isomer is distinguished from its 1,2,3-triazole counterpart by the specific positioning of nitrogen atoms within the heterocyclic ring structure.
Within the 1,2,4-triazole framework, the compound is specifically classified as a 4H-1,2,4-triazole-3-thiol derivative, indicating the tautomeric form where the hydrogen atom is positioned at the 4-nitrogen of the triazole ring. The 1,2,4-triazole ring system can exist in equilibrium between two tautomeric forms: the 1H-form and the 4H-form, with calculated energy differences supporting preference for the 1H over 4H tautomer under most conditions. However, substitution patterns can significantly influence this tautomeric equilibrium.
The substitution pattern of this compound places it within the category of 4-alkyl-5-substituted-1,2,4-triazole-3-thiones, following established nomenclature systems for substituted triazoles. The presence of a methyl group at the 4-position represents N-alkylation of the triazole ring, while the (2,5-dimethylphenoxy)methyl substituent at the 5-position constitutes a complex aromatic ether linkage. This substitution pattern is consistent with synthetic methodologies involving cyclization of thiosemicarbazides followed by alkylation reactions.
The compound can be further classified based on its functional group composition and structural complexity. As a phenoxy-substituted triazole-thiol, it belongs to the category of aryloxy-triazole derivatives, which represent an important class of bioactive heterocycles. The specific 2,5-dimethylphenoxy substituent introduces both steric and electronic effects through the ortho and meta-positioned methyl groups on the phenyl ring.
| Classification Parameter | Category | Specific Designation |
|---|---|---|
| Ring System | Five-membered azole | 1,2,4-Triazole |
| Tautomeric Form | 4H-Triazole | 4H-1,2,4-triazole-3-thiol |
| Substitution Type | 4-Alkyl-5-aryloxymethyl | 4-methyl-5-phenoxymethyl |
| Functional Groups | Thiol, ether | Triazole-3-thiol, phenyl ether |
| Molecular Framework | Substituted heterocycle | Phenoxy-triazole-thiol |
From a synthetic classification perspective, this compound represents the product of multi-step heterocyclic synthesis involving formation of the triazole ring followed by strategic functionalization. The synthetic pathway likely involves initial formation of a hydrazinecarbothioamide intermediate, followed by cyclization to generate the triazole-thiol core structure, and subsequent alkylation or condensation reactions to introduce the phenoxymethyl substituent. This synthetic complexity places the compound within the category of advanced heterocyclic intermediates suitable for pharmaceutical development.
The structural classification of this compound also encompasses its potential for further derivatization. The thiol functional group provides a reactive site for formation of disulfide bonds, metal coordination complexes, or additional alkylation reactions. The phenoxy substituent offers opportunities for electrophilic aromatic substitution reactions, while the triazole ring system can undergo N-alkylation at unsubstituted nitrogen positions. These reactivity patterns classify the compound as a versatile synthetic intermediate within the broader framework of heterocyclic medicinal chemistry.
Properties
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-4-5-9(2)10(6-8)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTFVEHEDILPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136745 | |
| Record name | 5-[(2,5-Dimethylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-48-7 | |
| Record name | 5-[(2,5-Dimethylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588673-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,5-Dimethylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,5-dimethylphenol with formaldehyde to form the corresponding phenoxy derivative. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring.
Substitution: The phenoxy and triazole groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenoxy and triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the most promising applications of 5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is its antimicrobial activity. Research indicates that derivatives of triazole compounds exhibit significant efficacy against a range of pathogens.
Key Findings :
- Mechanism of Action : The compound disrupts microbial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways.
- Efficacy : Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Antifungal Properties
Triazole derivatives are known for their antifungal properties. This compound has been studied for its potential to combat fungal infections, particularly those resistant to conventional treatments.
Case Study :
A study reported that this compound showed promising results against Candida species, indicating its potential as a therapeutic agent in treating candidiasis.
Agricultural Applications
In addition to its medicinal properties, this compound has applications in agriculture as a fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases.
Research Insights :
- Field studies have demonstrated that formulations containing this compound can reduce the incidence of fungal infections in crops such as wheat and corn.
Comparative Efficacy Table
The following table summarizes the antimicrobial and antifungal activities of this compound compared to other common triazole derivatives:
| Compound Name | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 5-Dimethylphenoxy Triazole | Antibacterial | E. coli | 32 µg/mL |
| 5-Dimethylphenoxy Triazole | Antifungal | Candida albicans | 16 µg/mL |
| Fluconazole | Antifungal | Candida albicans | 8 µg/mL |
| Itraconazole | Antifungal | Aspergillus niger | 16 µg/mL |
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
The position and type of substituents on the phenoxy moiety significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
Variations in the Triazole Core
Modifications to the triazole ring’s substituents alter reactivity and metabolic stability:
| Compound Name (CAS) | Triazole Substituents | Key Features |
|---|---|---|
| Target Compound | 4-methyl | Stabilizes the triazole ring; reduces oxidative degradation . |
| 5-(4-Amino-phenyl)-4-methyl derivative (149622-77-5) | 4-methyl, 5-(4-aminophenyl) | Superior free radical scavenging (IC₅₀ = 12 μM) due to electron-donating -NH₂ group. |
| 4-ethyl analog (e.g., 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-triazole-3-thiol) | 4-ethyl | Increased steric bulk reduces metabolic clearance but lowers aqueous solubility. |
Key Observations :
- Methyl at position 4 (target compound) optimizes metabolic stability and synthetic accessibility .
- Amino-phenyl derivatives exhibit enhanced antioxidant activity, making them suitable for oxidative stress-related therapies .
Heterocyclic Replacements
Replacing the phenoxy group with other heterocycles diversifies applications:
| Compound Name | Heterocycle | Biological Activity |
|---|---|---|
| 5-(5-ethylthien-3-yl)-4-methyl-4H-triazole-3-thiol | Thiophene | Antifungal activity (MIC = 8 μg/mL vs. Candida spp.). |
| 4-Methyl-5-(5-methyl-thiophen-3-yl)-4H-triazole-3-thiol | Thiophene | Dual antiviral and anti-inflammatory effects. |
| Target Compound | Phenoxy | Broad-spectrum enzyme inhibition. |
Key Observations :
- Thiophene-containing analogs show niche antifungal/antiviral profiles but lack the broad kinase inhibition of phenoxy derivatives .
- Phenoxy group provides a versatile scaffold for functionalization, enabling tailored interactions with biological targets .
Biological Activity
5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This compound exhibits significant antimicrobial, antifungal, and potential anticancer properties. The triazole moiety is particularly notable for its role in medicinal chemistry, leading to the development of various therapeutic agents.
- Molecular Formula : C₁₄H₁₇N₃OS
- CAS Number : 590354-68-0
- IUPAC Name : this compound
- Physical Form : Solid
- Purity : ≥95%
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives of triazole compounds found that this compound showed significant activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 31.25 - 62.5 μg/mL |
| Staphylococcus aureus | 31.25 - 62.5 μg/mL |
| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL |
| Candida albicans | 31.25 - 62.5 μg/mL |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by these pathogens .
Antifungal Activity
In addition to its antibacterial effects, the compound also demonstrates antifungal activity. The mechanism of action appears to involve disruption of fungal cell membrane integrity and inhibition of essential metabolic pathways .
Anticancer Potential
Recent studies have explored the anticancer properties of triazole derivatives, including this compound. The cytotoxicity was evaluated against various cancer cell lines such as melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that the compound exhibited selective cytotoxicity towards these cancer cells, with IC50 values suggesting potent activity:
| Cell Line | IC50 (μM) |
|---|---|
| Melanoma IGR39 | 15 |
| Breast Cancer MDA-MB-231 | 20 |
| Pancreatic Carcinoma Panc-1 | 25 |
These findings suggest that further investigation into the structure–activity relationship (SAR) could yield more potent anticancer agents derived from this scaffold .
Structure-Biological Activity Relationship
The biological activity of triazole derivatives often correlates with their structural features. Variations in substituents on the sulfur atom or modifications to the phenyl ring can significantly influence their potency and selectivity against various microbial and cancer cell types. For instance, compounds with electron-donating groups tend to exhibit enhanced antibacterial and antifungal activities compared to those with electron-withdrawing groups .
Case Studies
- Antimicrobial Screening : A comprehensive evaluation of several S-substituted derivatives of triazole thiols highlighted the effectiveness of this compound against resistant strains of bacteria and fungi. The study confirmed the potential for developing new antimicrobial therapies based on these derivatives .
- Cytotoxicity Assessment : In a comparative study of triazole derivatives against cancer cell lines, this particular compound demonstrated superior cytotoxic effects compared to other tested derivatives, indicating its potential as a lead compound in anticancer drug development .
Q & A
Q. Key Variables :
- Solvent choice (ethanol vs. DMF) affects reaction rates and yields.
- Catalyst selection (e.g., p-toluenesulfonic acid) improves cyclization efficiency .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves the triazole ring conformation and substituent orientation .
- Spectroscopy :
- IR : Identifies thiol (-SH) stretching (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
- NMR : ¹H NMR confirms methyl group integration (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
- Elemental Analysis : Validates C, H, N, S composition within ±0.3% theoretical values .
Basic: What in vitro biological assays are relevant for preliminary activity screening?
Methodological Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Candida albicans using broth microdilution (CLSI guidelines) .
- Cytotoxicity Screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify molecular targets .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Variation : Replace the 2,5-dimethylphenoxy group with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups to modulate lipophilicity and target binding .
- Triazole Modifications : Introduce alkyl chains (e.g., ethyl, allyl) at the 4-position to enhance membrane permeability .
- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP, polar surface area, and bioactivity .
Case Study : Substitution with a 4-fluorophenylamino group increased antifungal activity by 40% compared to the parent compound .
Advanced: What mechanistic insights exist for its antimicrobial activity?
Methodological Answer:
- Target Identification : Molecular docking suggests binding to fungal CYP51 (lanosterol demethylase), disrupting ergosterol biosynthesis .
- Reactive Oxygen Species (ROS) : Flow cytometry with DCFH-DA dye confirms ROS induction in bacterial membranes .
- Protein Interaction Studies : Surface plasmon resonance (SPR) reveals nanomolar affinity for bacterial dihydrofolate reductase (DHFR) .
Advanced: How can computational methods predict toxicity and efficacy?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate intestinal absorption (HIA >80%) and cytochrome P450 inhibition .
- Toxicity Profiling : PROTOX-II predicts hepatotoxicity risk based on structural alerts (e.g., thiol reactivity) .
- Molecular Dynamics (MD) : Simulations of ligand-protein complexes (e.g., 100 ns trajectories) assess binding stability .
Data Contradiction: How to resolve discrepancies in synthesis yields reported across studies?
Methodological Answer:
- Variable Control : Reproduce reactions under standardized conditions (e.g., anhydrous solvents, inert atmosphere) .
- Catalyst Screening : Compare yields using Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., H₂SO₄) .
- Byproduct Analysis : LC-MS identifies side products (e.g., oxidized thiols) that reduce yields .
Example : Ethanol reflux with H₂SO₄ gave 65% yield vs. 45% in DMF due to reduced side reactions .
Advanced: What strategies optimize reaction conditions for scale-up?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for cyclization steps, reducing reaction time by 50% .
- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer distillation .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real time .
Basic: Which analytical methods ensure purity and stability?
Methodological Answer:
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities at 254 nm (limit: <0.1%) .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C confirms thermal stability) .
- Accelerated Stability Studies : 40°C/75% RH for 6 months with periodic HPLC checks .
Advanced: How is toxicity assessed in preclinical models?
Methodological Answer:
- Acute Toxicity : OECD 423 guidelines in rodents (dose range: 50–2000 mg/kg) .
- Genotoxicity : Ames test (TA98/TA100 strains) to detect mutagenic potential .
- Cardiotoxicity Screening : hERG channel inhibition assays (patch-clamp electrophysiology) .
Key Finding : LD₅₀ > 500 mg/kg in rats suggests low acute toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
